PS48

Vue d'ensemble

Description

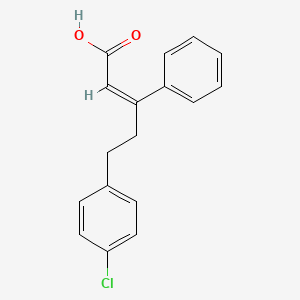

Acide (Z)-5-(4-chlorophényl)-3-phénylpent-2-énoïque : est un composé chimique connu pour son rôle d'activateur de la protéine kinase 1 dépendante des phosphoinositides (PDK1). Le composé est scientifiquement appelé acide (Z)-5-(4-chlorophényl)-3-phénylpent-2-énoïque. Il a une formule moléculaire de C₁₇H₁₅ClO₂ et un poids moléculaire de 286,75 g/mol . Le PS 48 est principalement utilisé dans la recherche scientifique en raison de sa capacité à se lier sélectivement à la poche de liaison PIF de la PDK1, qui est distincte du site de liaison de l'ATP .

Mécanisme D'action

Target of Action

PS48 is an allosteric activator of phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a key enzyme in the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation .

Mode of Action

This compound binds to the HM/PIF binding pocket of PDK1, rather than the ATP-binding site .

Biochemical Pathways

The activation of PDK1 by this compound stimulates the PI3K/Akt/mTOR pathway . This pathway is involved in a variety of cellular processes, including cell survival, growth, and proliferation .

Result of Action

The activation of PDK1 by this compound has been shown to enhance the reprogramming of neonatal human epidermal keratinocytes (NHEKs) . This suggests that this compound could have potential applications in regenerative medicine.

Analyse Biochimique

Biochemical Properties

PS48 is recognized as a phosphoinositide-dependent protein kinase-1 (PDK1) activator . It binds to the HM/PIF binding pocket of PDK1 rather than the ATP-binding site . PDK1 is a master kinase upstream of the AGC kinases (AKT, S6K, RSK, SGK, and PKC) in response to increases in the second messenger PtdIns-(3,4,5)-P3 .

Cellular Effects

The effects of this compound on cells are primarily mediated through its activation of PDK1 . By activating PDK1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HM/PIF binding pocket of PDK1 . This binding activates PDK1, which in turn can influence various downstream processes, including enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as a PDK1 activator

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le PS 48 peut être synthétisé par une série de réactions organiques. La synthèse implique généralement la réaction du 4-chlorobenzaldéhyde avec l'acétophénone en présence d'une base pour former la (E)-1-(4-chlorophényl)-3-phénylprop-2-én-1-one. Cet intermédiaire est ensuite soumis à une réaction de Wittig avec un ylure de phosphonium approprié pour donner l'acide (Z)-5-(4-chlorophényl)-3-phénylpent-2-énoïque .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le PS 48 ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant les voies de synthèse susmentionnées. La production implique des techniques de synthèse organique standard, y compris des étapes de purification telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le PS 48 subit principalement des réactions de substitution en raison de la présence des groupes phényle et chlorophényle. Il peut également participer à des réactions d'addition à la double liaison dans sa structure .

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols. Ces réactions se produisent généralement dans des conditions douces avec l'utilisation d'une base.

Réactions d'addition : Les réactifs tels que les halogénures d'hydrogène ou les halogènes peuvent être utilisés pour ajouter à travers la double liaison.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner des dérivés aminés du PS 48, tandis que les réactions d'addition avec les halogènes peuvent produire des dérivés halogénés .

Applications de la recherche scientifique

Le PS 48 a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le PS 48 exerce ses effets en se liant à la poche de liaison PIF de la PDK1, ce qui conduit à son activation. Cette liaison est distincte du site de liaison de l'ATP, permettant une activation sélective de la PDK1 sans interférer avec la liaison de l'ATP. L'activation de la PDK1 déclenche ensuite des voies de signalisation en aval impliquant des kinases AGC telles que AKT, S6K, RSK, SGK et PKC. Ces voies jouent un rôle crucial dans divers processus cellulaires, y compris le métabolisme, la croissance et la survie .

Applications De Recherche Scientifique

PS 48 has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide (Z)-5-(4-chlorophényl)-3-phénylpent-2-énoïque : (Z)-5-(4-chlorophényl)-3-phénylpent-2-enoic acid

Triptolide : Un époxyde diterpénoïde connu pour ses propriétés anti-inflammatoires et anticancéreuses.

PD0325901 : Un inhibiteur sélectif de la kinase de la mitogen-activated protein kinase (MEK).

Comparaison : Le PS 48 est unique en son activation sélective de la PDK1 par liaison à la poche de liaison PIF, tandis que des composés comme la triptolide et le PD0325901 ciblent différentes voies et mécanismes. La triptolide inhibe la voie NF-κB, tandis que le PD0325901 inhibe la voie MEK/ERK .

Propriétés

IUPAC Name |

(Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJYFDRQFPQGNY-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)O)/CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of (2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid (PS48)?

A1: this compound acts as an allosteric agonist of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [, , ]. This enzyme plays a critical role in the PI3K/Akt signaling pathway, which regulates various cellular processes including glucose metabolism, cell growth, proliferation, and survival.

Q2: How does this compound impact the PI3K/Akt signaling pathway?

A2: By activating PDK1, this compound enhances the phosphorylation of Akt (also known as Protein Kinase B) [, ]. This leads to the downstream activation of several other proteins involved in cell survival, proliferation, and glucose metabolism.

Q3: What is the Warburg effect and how is this compound related to it?

A3: The Warburg effect describes the metabolic preference of rapidly proliferating cells, like cancer cells and early embryos, for glycolysis over oxidative phosphorylation even in the presence of oxygen [, ]. Researchers have investigated the use of this compound to induce a Warburg-like metabolic state in differentiated cells, with the aim of improving nuclear reprogramming efficiency in somatic cell nuclear transfer (SCNT) [, , ].

Q4: Did treating donor cells with this compound to induce a Warburg-like state improve SCNT outcomes?

A4: Studies showed that while this compound treatment did alter gene expression and metabolite profiles in porcine fetal fibroblasts, it did not enhance cell proliferation as expected []. Moreover, cloning experiments using this compound-treated donor cells or culturing cloned embryos with this compound did not improve in vitro embryonic development or early gestational survival [].

Q5: What effects does this compound have on mitochondrial function?

A5: In porcine fetal fibroblasts, this compound treatment led to a decrease in mitochondrial membrane potential []. This effect is consistent with the goal of inducing a Warburg-like metabolic state, where mitochondrial oxidative phosphorylation is downregulated.

Q6: What is the significance of the altered gene expression and metabolite profiles observed in this compound-treated fibroblasts?

A6: The changes observed suggest that this compound, while not directly boosting proliferation, might induce a metabolic shift in fibroblasts towards a phenotype resembling cancer-associated fibroblasts []. These cells are known to support tumor growth by supplying metabolites like pyruvate to neighboring cancer cells.

Q7: Has this compound shown any promise in other therapeutic areas?

A7: Yes, this compound has demonstrated potential in preclinical models of Alzheimer’s disease (AD) [, ]. In a transgenic mouse model, oral administration of this compound improved spatial learning and memory, particularly in animals fed a high-fat diet [].

Q8: How does this compound exert its effects in the context of AD?

A8: this compound is thought to counteract the insulin resistance observed in the AD brain by restoring normal insulin-dependent Akt activation [, ]. It also mitigated the toxic effects of intracellular β-amyloid (Aβ) accumulation in neuronal cell models [].

Q9: Does this compound interact with other signaling pathways besides PI3K/Akt?

A9: While the primary target of this compound is PDK1 within the PI3K/Akt pathway, research suggests that this compound might also influence the NF-κB signaling pathway. In a study investigating the effects of an Apocynaceae plant extract, this compound partially rescued the extract's suppression of osteoclast differentiation, which was linked to NF-κB inhibition [].

Q10: Are there any known structural analogs of this compound?

A10: While the provided research does not explicitly mention specific structural analogs of this compound, it does highlight the development of a preliminary library of new analogs screened using in vitro and cell-based assays []. This suggests ongoing efforts to optimize the compound's properties and explore structure-activity relationships.

Q11: Is there any information available on the pharmacokinetic properties of this compound?

A11: The research primarily focuses on in vitro and ex vivo studies. While the study on Alzheimer's disease model employed oral administration of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) are not elaborated upon [].

Q12: What are the potential implications of this compound's cross-reactivity with Plasmodium falciparum?

A12: Studies indicate that antibodies from individuals exposed to P. falciparum, the parasite responsible for malaria, cross-react with rPvs48/45, a recombinant protein based on the P. vivax this compound/45 protein. Additionally, these antibodies showed transmission-blocking activity against P. falciparum []. This cross-reactivity suggests a potential avenue for developing a multi-species malaria vaccine targeting both P. vivax and P. falciparum.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

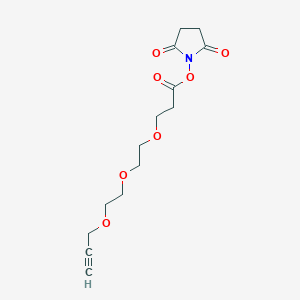

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)